molecular formula C13H11NO3 B3059736 2-(4-Methoxyphenyl)nicotinic acid CAS No. 1225539-80-9

2-(4-Methoxyphenyl)nicotinic acid

Cat. No. B3059736
CAS RN: 1225539-80-9
M. Wt: 229.23
InChI Key: ZCJJGJJNZDKBSF-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)nicotinic acid” is a chemical compound with the molecular formula C13H11NO3 . It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3 .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)nicotinic acid” is characterized by the presence of a methoxyphenyl group attached to the 2-position of the nicotinic acid molecule . The molecular weight of this compound is 229.23 g/mol .


Physical And Chemical Properties Analysis

“2-(4-Methoxyphenyl)nicotinic acid” is a chemical compound with the molecular formula C13H11NO3 . The molecular weight of this compound is 229.23 g/mol .

Scientific Research Applications

Antibacterial Activity

2-(4-Methoxyphenyl)nicotinic acid: and its derivatives have been investigated for their antibacterial potential. Researchers synthesized a series of acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives from nicotinic acid hydrazide. Notably, some of these compounds demonstrated promising activity against Gram-positive bacteria, including Staphylococcus epidermidis and Staphylococcus aureus strains. Compound 25, with a 5-nitrofuran substituent, exhibited high antimicrobial activity without cytotoxicity against normal cell lines .

Antifungal Properties

Studies have explored the antifungal potential of 2-(4-Methoxyphenyl)nicotinic acid derivatives. The same series of compounds mentioned earlier also showed activity against fungal strains. Notably, compound 25 displayed efficacy against Bacillus subtilis and Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA) strains .

Molecular Modeling and Drug Design

Researchers have employed molecular modeling techniques to understand the interactions of these derivatives with bacterial and fungal targets. Such studies aid in designing novel antimicrobial agents based on the structural features of 2-(4-Methoxyphenyl)nicotinic acid derivatives .

Coordination Chemistry

The coordination chemistry of 2-(4-Methoxyphenyl)nicotinic acid and its metal complexes has been explored. These complexes may exhibit interesting properties, such as luminescence, catalytic activity, or magnetic behavior. Researchers investigate their potential applications in materials science and catalysis .

Heterocyclic Synthesis

The compound’s unique structure makes it a valuable building block for heterocyclic synthesis. Researchers have utilized it to create novel derivatives with diverse properties. For instance, the synthesis of 1,3,4-oxadiazoline derivatives involves cyclization reactions, leading to compounds with potential biological activities .

Biochemical Studies

2-(4-Methoxyphenyl)nicotinic acid: may play a role in biochemical pathways. Investigating its interactions with enzymes, receptors, or other biomolecules could reveal insights into cellular processes and potential therapeutic applications .

Future Directions

While specific future directions for “2-(4-Methoxyphenyl)nicotinic acid” are not available, research into similar compounds suggests potential applications in the treatment of bacterial infections .

properties

IUPAC Name

2-(4-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJJGJJNZDKBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680760
Record name 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)nicotinic acid

CAS RN

1225539-80-9
Record name 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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